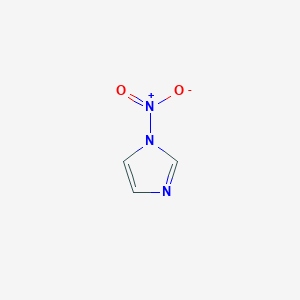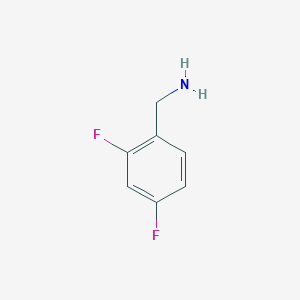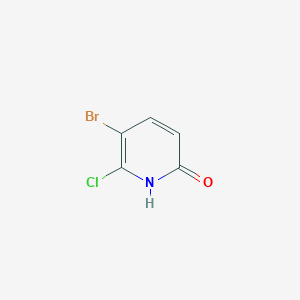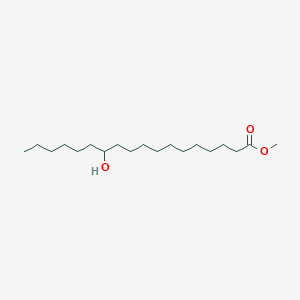
3-Amino-7-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-methyl-1H-indazole (3AM1) is a heterocyclic compound that is a derivative of indazole and is used in various scientific and medical applications. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. 3AM1 has been studied for its potential applications in drug synthesis, as a catalyst for organic reactions, and for its therapeutic properties.
Scientific Research Applications
Anticancer Applications
Synthesis and Antiproliferative Evaluation : A study highlighted the synthesis of 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids. These derivatives exhibited significant antiproliferative activity against KATO-III and MCF-7 cell lines, suggesting their potential as novel anticancer agents (Molinari et al., 2015). Additionally, 6-substituted amino-1H-indazole derivatives were synthesized and showed growth inhibitory activity in four human cancer cell lines, indicating their efficacy as anticancer agents (Ngo Xuan Hoang et al., 2022).
Antimicrobial Applications
Antimicrobial Activity : Indazole derivatives have been evaluated for their antimicrobial properties. A study on the synthesis and evaluation of pyrimidine and annulated pyrimidine fused indazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008). Another research discussed the impact of the indazole scaffold on antibacterial and antifungal agents, emphasizing its promising biological properties including antimicrobial actions (Panda et al., 2022).
Mechanism of Action
Target of Action
3-Amino-7-methyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been shown to have various biological activities Indazole derivatives have been reported to exhibit promising inhibitory effects against human cancer cell lines .
Mode of Action
It has been demonstrated that the 1h-indazole-3-amine structure, which is present in this compound, is an effective hinge-binding fragment . In the case of Linifanib, a drug containing a similar structure, it binds effectively with the hinge region of tyrosine kinase . This interaction could potentially lead to the inhibition of tyrosine kinase, thereby affecting cell signaling pathways and exhibiting antitumor activity.
Biochemical Pathways
Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner . These pathways play crucial roles in cell proliferation and survival, and their disruption can lead to cell death, which is a desirable outcome in the treatment of cancer.
Result of Action
Indazole derivatives have been shown to exhibit promising inhibitory effects against human cancer cell lines . For example, one indazole derivative exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the indazole derivative .
Cellular Effects
3-Amino-7-methyl-1H-indazole has been found to exhibit antitumor activity against certain cancer cell lines . It affects apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-methyl-1H-indazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTHNNWTAZPKPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)






